

# Comprehensive Characterization of 2-Bromo-5-methyl-4-phenylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-5-methyl-4-phenylpyridine

Cat. No.: B15248671

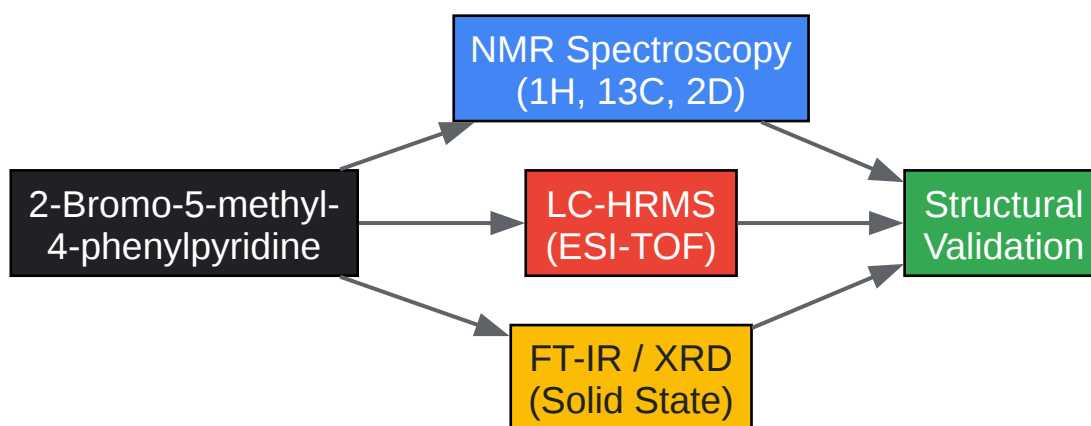
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Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals  
Compound CAS: 1438809-95-0

## Introduction & Structural Rationale

Halogenated phenylpyridines are indispensable building blocks in modern organic synthesis, serving as highly chemo-selective scaffolds for cross-coupling reactions and the development of diverse molecular architectures[1]. Specifically, **2-Bromo-5-methyl-4-phenylpyridine** presents a unique 2,4,5-substitution pattern that is highly valued in the synthesis of OLED materials and pharmaceutical active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach the characterization of such heterocycles not merely as a checklist of analytical techniques, but as a cohesive, self-validating system. The presence of the electron-withdrawing bromine at C-2, the sterically demanding phenyl group at C-4, and the electron-donating methyl group at C-5 creates a complex electronic environment. Unambiguous structural elucidation requires an orthogonal analytical workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).



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Fig 1. Multidimensional analytical workflow for pyridine derivative validation.

## Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the foundational technique for characterizing pyridine derivatives, providing exact spatial and electronic connectivity[2]. The diamagnetic anisotropy of the pyridine ring, combined with the inductive effects of the heteroatom, dictates the chemical shifts of the attached protons and carbons.

### Causality in Chemical Shifts

The

-protons of a pyridine ring (C2, C6) are heavily deshielded due to their proximity to the electronegative nitrogen atom, typically appearing furthest downfield (

8.5–8.8 ppm)[2]. In **2-Bromo-5-methyl-4-phenylpyridine**, C2 is substituted by bromine, leaving only H-6 in the

-position. Because H-6 is isolated by the C5-methyl group, it appears as a sharp singlet. Similarly, H-3 is isolated between the C2-bromine and the C4-phenyl group, appearing as a distinct singlet further upfield.

Advanced characterization of such scaffolds may also employ

N NMR, as the electronic properties of the sp

-hybridized nitrogen are highly sensitive to its local chemical environment and protonation state[3].

## Quantitative Data Summaries

Table 1: Predicted

H NMR Assignments (400 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment Rationale
H-6	8.25	Singlet (s)	1H	Highly deshielded -proton adjacent to the pyridine nitrogen.
H-3	7.50	Singlet (s)	1H	Isolated -proton situated between the Br and Phenyl substituents.
Phenyl-H	7.45 - 7.35	Multiplet (m)	5H	Overlapping aromatic protons of the freely rotating C4-phenyl ring.
CH (C-5)	2.30	Singlet (s)	3H	Aliphatic methyl group attached to the heteroaromatic core.

Table 2: Predicted

C NMR Assignments (100 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift ( , ppm)	Type	Assignment Rationale
C-6	150.5	CH	-carbon to nitrogen; strong inductive deshielding.
C-4	148.0	Cq	Quaternary carbon conjugated directly with the phenyl ring.
C-2	142.5	Cq	Quaternary carbon bonded to the electronegative bromine atom.
C-1' (Ph)	137.5	Cq	Ipso-carbon of the phenyl substituent.
C-5	131.0	Cq	Quaternary carbon bonded to the electron-donating methyl group.
Ph-CH	129.0, 128.5, 128.0	CH	Ortho, meta, and para carbons of the phenyl ring.
C-3	126.5	CH	-carbon to nitrogen; relatively shielded compared to C-2/C-6.
CH	19.5	CH	Aliphatic methyl carbon.

## Mass Spectrometry & Isotopic Fingerprinting

While NMR provides connectivity, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) confirms the exact molecular formula and reveals diagnostic fragmentation patterns. The proton affinity of a pyridine core is typically decreased by 5–15 kJ/mol upon halogenation, which subtly influences its ionization efficiency in positive Electrospray Ionization (ESI+)[4].

### The Bromine Isotopic Signature

Bromine naturally occurs as two stable isotopes (

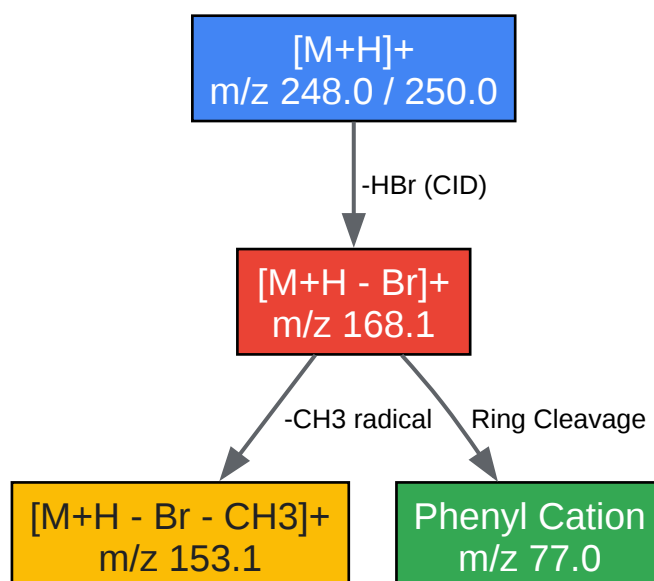
Br and

Br) in a nearly 1:1 ratio. Consequently, the mass spectrum of **2-Bromo-5-methyl-4-phenylpyridine** (Exact Mass: 246.9997 Da) will exhibit a highly diagnostic doublet for the [M+H]

precursor ion at  $m/z$  248.0 and  $m/z$  250.0 of equal intensity.

### Collision-Induced Dissociation (CID) Pathways

Upon collisional activation in the MS/MS cell, protonated halogenated pyridines readily undergo dehalogenation[4]. This phenomenon is often driven by the formation of a lower-lying triplet state during interaction with the collision gas, leading to an almost spontaneous loss of the halogen radical or HX[4].



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Fig 2. Proposed collision-induced dissociation (CID) pathway for the target molecule.

## Validated Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a system suitability check.

### NMR Acquisition Protocol

- Rationale: Quaternary carbons (C2, C4, C5, C1') lack attached protons, meaning they rely on less efficient dipole-dipole interactions for spin-lattice relaxation ( ). If the relaxation delay is too short, these critical signals will be artificially suppressed or missing from the C spectrum.
- Step 1: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl<sub>3</sub> containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
- Step 2: Load into a 400 MHz (or higher) NMR spectrometer equilibrated at 298 K. Tune and match the probe to the specific sample impedance.

- Step 3 (

H NMR): Acquire 16 scans using a standard 90° pulse sequence (zg30) with a relaxation delay (D1) of 1.0 second.

- Step 4 (

C NMR): Acquire 1024 scans using power-gated broadband proton decoupling (zgpg30). Crucially, extend the D1 delay to 2.5–3.0 seconds to ensure full relaxation and quantitative integration of the quaternary carbons.

- Self-Validation Check: The residual CHCl

solvent peak must appear exactly at

7.26 ppm (

H) and

77.16 ppm (

C). The line shape of the TMS peak (measured at 50% and 0.55% peak height) must meet manufacturer specifications to confirm magnetic field homogeneity. Poor shimming will artificially broaden the diagnostic H-3 and H-6 singlets, rendering them indistinguishable from multiplets.

## LC-HRMS/MS Acquisition Protocol

- Rationale: ESI+ is ideal for basic pyridine nitrogens. A soft gradient ensures the analyte is separated from any unreacted starting materials (e.g., phenylboronic acid from a Suzuki coupling) before entering the source, preventing ion suppression.
- Step 1: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid (to promote protonation).
- Step 2: Inject 2 µL onto a C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
- Step 3: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 500.

- Step 4: For MS/MS (CID), isolate the m/z 248.0 precursor ion and apply a collision energy ramp of 15–30 eV using Nitrogen or Argon as the collision gas to induce dehalogenation[4].
- Self-Validation Check: Prior to sample injection, the mass spectrometer must be calibrated using a standard tuning mix to achieve mass accuracy < 5 ppm. A solvent blank must be run immediately before the sample to rule out carryover or background contamination at the target m/z.

## References

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- Hyperpolarized <sup>15</sup>N-pyridine Deriv
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- Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures - NIH.

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## Sources

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